

ATTO 465 NHS Ester: A Technical Guide for Single-Molecule Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 465 NHS ester

Cat. No.: B15555657

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of **ATTO 465 NHS ester** for single-molecule detection applications. ATTO 465 is a fluorescent dye belonging to the acriflavine family, known for its robust photophysical properties that make it a compelling candidate for high-sensitivity fluorescence experiments.^{[1][2]} This guide provides a comprehensive overview of its characteristics, experimental protocols for its use, and a critical evaluation of its performance in single-molecule studies.

Core Photophysical and Chemical Properties

ATTO 465 is characterized by strong absorption, a high fluorescence quantum yield, and excellent thermal and photochemical stability.^{[3][4][5]} Its rigid structure minimizes cis-trans isomerization, contributing to its bright and stable fluorescence emission.^[6] The NHS ester derivative is specifically designed for the covalent labeling of primary amines, such as those found on proteins and amino-modified oligonucleotides.^{[1][7]}

Quantitative Data Summary

The key photophysical properties of ATTO 465 are summarized in the table below, providing a quantitative basis for its application in single-molecule detection.

Property	Value	Source(s)
Absorption Maximum (λ_{abs})	453 nm	[1][7][8]
Emission Maximum (λ_{fl})	506 nm	[1][7][8]
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[1][7][8]
Fluorescence Quantum Yield (η_{fl})	75%	[1][7][8]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1][7][8]
Stokes Shift	53 nm	[1]
Correction Factor (CF ₂₆₀)	1.09	[1][7][8]
Correction Factor (CF ₂₈₀)	0.48	[1][7][8]

Suitability for Single-Molecule Detection

The high quantum yield and molar extinction coefficient of ATTO 465 contribute to its brightness, a critical factor for detecting the faint signals from individual molecules.[7] Furthermore, its notable photostability allows for longer observation times before photobleaching, enabling the study of dynamic processes at the single-molecule level.[3][4] A derivative of ATTO 465, ATTO 465-p, has demonstrated even greater photostability compared to the free dye and other common fluorescent probes like YoPro-1.[9][10][11]

While no dye is perfectly photostable, the characteristics of ATTO 465 make it a suitable choice for demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET).[1][12] In smFRET, ATTO 465 can serve as a donor fluorophore when paired with an appropriate acceptor dye.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of **ATTO 465 NHS ester** in single-molecule experiments. The following protocols provide a starting point for labeling biomolecules and preparing for single-molecule imaging.

Labeling of Proteins with ATTO 465 NHS Ester

This protocol is designed for labeling proteins with primary amines, such as at the N-terminus or on lysine residues.[1][8]

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- **ATTO 465 NHS ester**
- Anhydrous, amine-free DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)

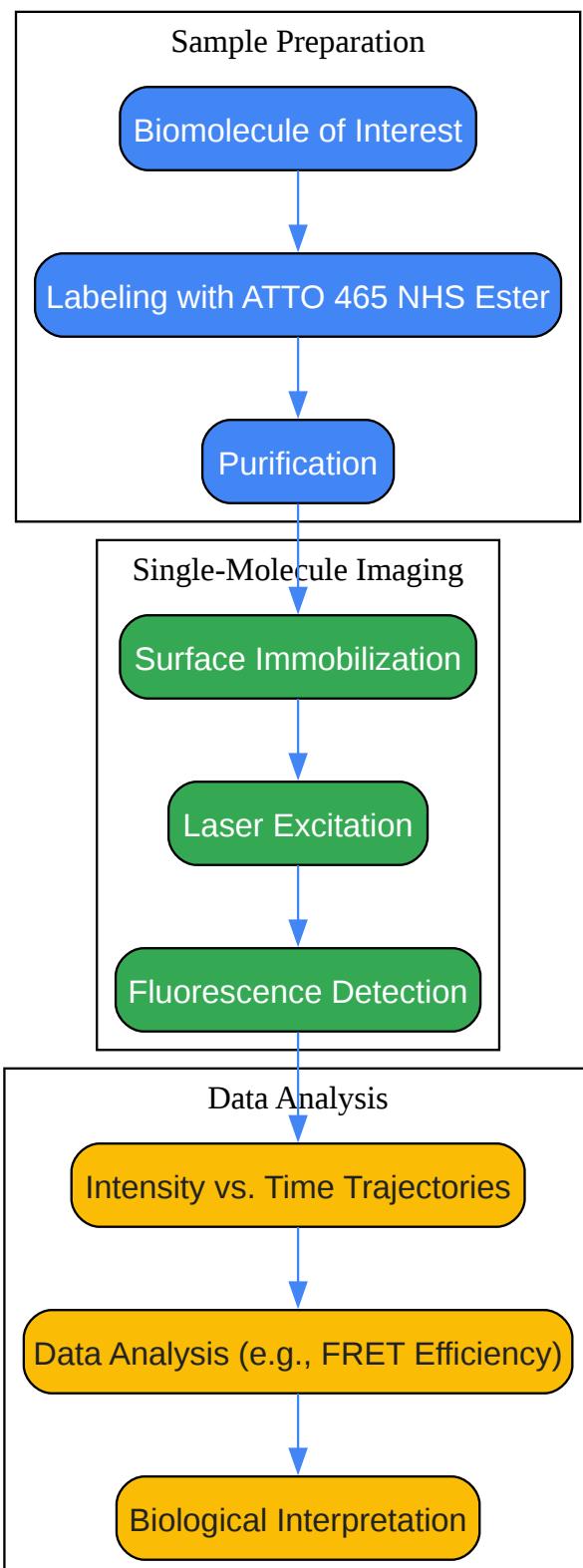
Procedure:

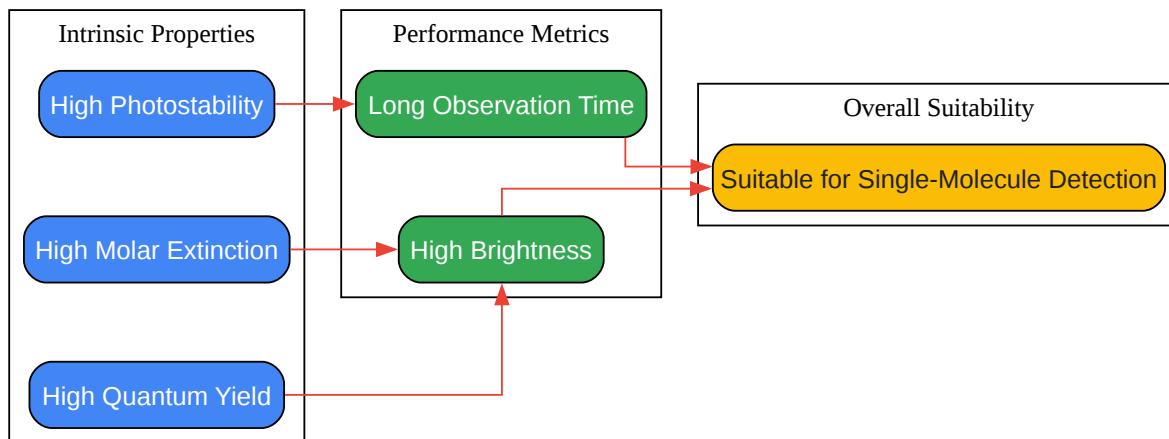
- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. [8] Ensure the protein solution is free of amine-containing substances.[8]
- Dye Preparation: Immediately before use, dissolve the **ATTO 465 NHS ester** in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[8]
- Labeling Reaction: Add a two-fold molar excess of the dissolved **ATTO 465 NHS ester** to the protein solution.[8] The optimal dye-to-protein ratio may need to be determined empirically.[8]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[6] The first colored band to elute is typically the labeled protein.[6]

Labeling of Amino-Modified Oligonucleotides

This protocol outlines the procedure for labeling oligonucleotides that have been modified to contain a primary amine.[1][8]

Materials:


- Amino-modified oligonucleotide
- Labeling Buffer: 0.2 M carbonate buffer, pH 8-9
- **ATTO 465 NHS ester**
- Anhydrous DMF
- Purification system (e.g., HPLC)


Procedure:

- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the labeling buffer.[8]
- Dye Preparation: Prepare a 5 mg/mL solution of **ATTO 465 NHS ester** in anhydrous DMF.[8]
- Labeling Reaction: Add approximately 50 μ L of the oligonucleotide solution to 30 μ L of the dye solution.[8]
- Incubation: Incubate the reaction at room temperature for 2 hours with shaking.[8]
- Purification: Purify the labeled oligonucleotide using dual HPLC to remove unlabeled oligonucleotides and excess dye.[1]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for single-molecule detection and the logical relationships determining the suitability of a fluorophore for such applications.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ATTO 465 NHS Ester: A Technical Guide for Single-Molecule Detection]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555657#is-atto-465-nhs-ester-suitable-for-single-molecule-detection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com